(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide
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Description
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is a chemical compound commonly referred to as CMN. It is a potent and selective inhibitor of protein kinase CK2, which is involved in the regulation of many cellular processes.
Scientific Research Applications
Mechanofluorochromic Properties
A study explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, demonstrating distinct face-to-face stacking modes affecting luminescence. These derivatives exhibit unique emission behaviors upon mechanical stress, attributed to phase transformations, showcasing their potential in mechanofluorochromic applications (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Another research domain involves the synthesis of acrylamide derivatives as corrosion inhibitors for metals in acidic environments. Specifically, the study on copper corrosion inhibition in nitric acid solutions identifies 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide as an effective inhibitor, highlighting its utility in protecting industrial metals (Ahmed Abu-Rayyan et al., 2022).
Tautomer Stability Analysis
Research evaluating the stability of tautomers through Gibbs free energy calculations provides insights into the structural and electronic properties of enaminone and ketamine derivatives. This study enhances understanding of the zwitterionic character and tautomerization processes in cyclohexanone derivatives, aiding in the design of stable molecular systems (R. Dobosz et al., 2020).
Hepatoprotective Activities
Investigations into the hepatoprotective effects of phenolic amides isolated from natural extracts demonstrate the potential therapeutic applications of compounds structurally related to (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide. These studies reveal significant activities against liver cytotoxicity, suggesting avenues for the development of liver-protective drugs (Erisa Byun et al., 2010).
Catalytic Syntheses and Reactions
The utility of (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide derivatives extends to catalysis, where they are precursors or intermediates in synthesizing complex organic molecules. Studies demonstrate their roles in selective hydrogenation processes, C-H bond amidation, and the synthesis of heterocycles, contributing to advancements in pharmaceutical and material sciences (Yuan Liu et al., 2018).
properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-6-10-4-2-3-5-12(10)13(14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSTGVBWDKKJO-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide |
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